imidazo[1,2-a]pyridin-6-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
Description
Imidazo[1,2-a]pyridin-6-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a complex heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c22-15(12-3-4-14-16-5-8-19(14)10-12)21-7-1-2-13(21)11-20-9-6-17-18-20/h3-6,8-10,13H,1-2,7,11H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNDEASKMIKNOE-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN3C=CN=C3C=C2)CN4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CN3C=CN=C3C=C2)CN4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of imidazo[1,2-a]pyridin-6-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold . Industrial production methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridin-6-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: Using metal-free oxidation or transition metal catalysis.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly occurs at the nitrogen or carbon atoms within the heterocyclic ring.
Radical Reactions: These are facilitated by photocatalysis or transition metal catalysis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions but often include functionalized derivatives of the original compound .
Scientific Research Applications
Imidazo[1,2-a]pyridin-6-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-6-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. These interactions can result in the inhibition or activation of certain cellular processes, contributing to its bioactivity .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-6-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is unique due to its specific structural features and the presence of both imidazo[1,2-a]pyridine and triazole moieties. Similar compounds include:
Imidazo[1,2-a]pyrimidines: Known for their applications in medicinal chemistry.
Imidazo[1,5-a]pyridines: Recognized for their luminescent properties and versatility in various applications
These compounds share some structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
